molecular formula C15H13NO6 B13787870 Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate

Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate

Cat. No.: B13787870
M. Wt: 303.27 g/mol
InChI Key: XJTZLTFXRMUYNO-UHFFFAOYSA-N
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Description

Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate is a nitro-substituted furan-based ester compound. Its structure comprises a furan ring substituted at the 5-position with a 4-nitrophenyl group and an ethyl ester functional group.

Properties

Molecular Formula

C15H13NO6

Molecular Weight

303.27 g/mol

IUPAC Name

ethyl 3-[5-(4-nitrophenyl)furan-2-yl]-3-oxopropanoate

InChI

InChI=1S/C15H13NO6/c1-2-21-15(18)9-12(17)14-8-7-13(22-14)10-3-5-11(6-4-10)16(19)20/h3-8H,2,9H2,1H3

InChI Key

XJTZLTFXRMUYNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate typically involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate is primarily related to its functional groups. The nitrophenyl group can interact with biological targets through various pathways, including:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Molecular Features

The table below highlights structural differences between Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate and related compounds:

Compound Name Molecular Formula Key Structural Features Biological/Chemical Impact
This compound C₁₃H₁₁NO₅ 4-nitrophenyl on furan C5; ethyl ester Enhanced redox activity; antimicrobial potential
Ethyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate C₁₄H₁₃NO₄ Acrylate group instead of acetate; same nitrophenyl Increased conjugation; potential anticancer activity
Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)acrylate C₁₄H₁₃NO₄ 2-nitrophenyl substitution (vs. 4-nitro) Altered electronic effects; reduced bioactivity
Methyl 3-(5-(4-nitrophenyl)furan-2-yl)acrylate C₁₃H₁₁NO₄ Methyl ester (vs. ethyl) Lower lipophilicity; altered pharmacokinetics
Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate C₁₀H₈F₂NO₄ Difluoro-nitro substitution on phenyl Increased electron-withdrawing effects; higher reactivity

Key Observations :

  • Position of Nitro Group : The 4-nitro substitution on the phenyl ring (as in the target compound) maximizes electronic effects, enhancing interactions with biological targets compared to 2- or 3-nitro isomers .
  • Ester Group : Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters, influencing synthetic utility .
  • Fluorine Substitution : Compounds like Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate demonstrate how fluorination can alter reactivity and bioactivity, though this is absent in the target compound .
Table: Reactivity Comparison
Compound Name Key Reactions Synthetic Applications
This compound Nitro reduction; ester hydrolysis Precursor to amines or carboxylic acids
Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate Cyano group participation in cyclization Building block for heterocycles (e.g., pyridines)
Ethyl 2-(2-fluoro-6-nitrophenyl)acetate Electrophilic aromatic substitution Intermediate for fluorinated pharmaceuticals

Critical Differences :

  • The absence of cyano or fluorine groups in the target compound limits its utility in cyclization reactions compared to Ethyl 2-cyano-2-(5-fluoro-2-nitrophenyl)acetate .
  • Nitro group reduction in the target compound could yield amino derivatives with enhanced bioactivity, a pathway less explored in methyl or acrylate analogs .

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